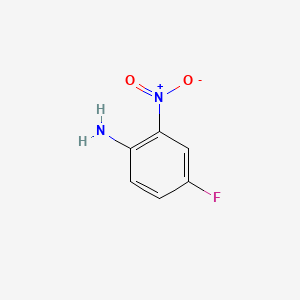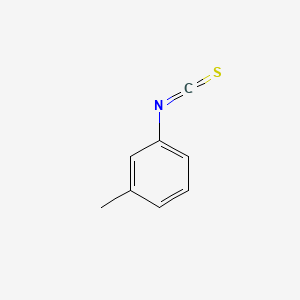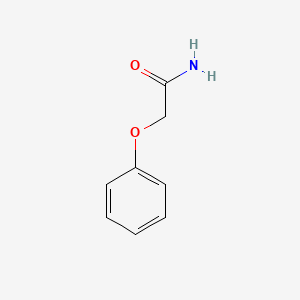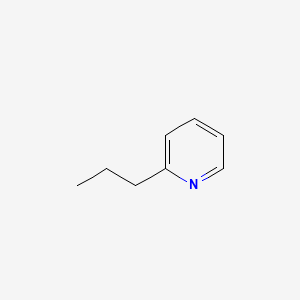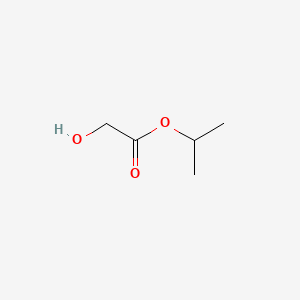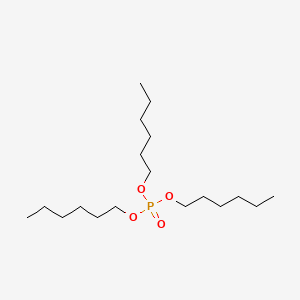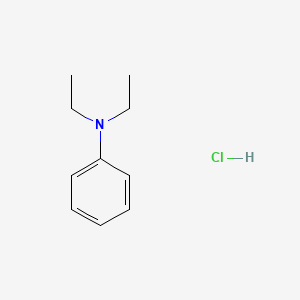
N,N-Diethylaniline hydrochloride
Übersicht
Beschreibung
N,N-Diethylaniline hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is commonly used in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Diethylaniline hydrochloride can be synthesized by reacting N,N-diethylaniline with hydrochloric acid. The reaction typically involves dissolving N,N-diethylaniline in an organic solvent such as diethyl ether, followed by the slow addition of hydrochloric acid gas until the pH reaches around 1.5. The reaction mixture is then stirred at a low temperature (10-15°C) for a couple of hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process is designed to be efficient, environmentally friendly, and to produce high yields. The reaction is carried out under anhydrous conditions to prevent any side reactions and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone.
Reduction: It can be reduced to form N,N-diethylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: N,N-diethyl-p-benzoquinone.
Reduction: N,N-diethylcyclohexylamine.
Substitution: N,N-diethyl-4-nitroaniline and N,N-diethyl-4-sulfonylaniline.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for various therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The pathways involved in these reactions are influenced by the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-p-toluidine: Similar structure but with a methyl group on the benzene ring.
N,N-Diethylbenzylamine: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness: N,N-Diethylaniline hydrochloride is unique due to its specific reactivity and the types of products it forms in various reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it valuable in specific synthetic applications .
Eigenschaften
IUPAC Name |
N,N-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWTNQXCXUEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207551 | |
| Record name | Aniline, N,N-diethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-45-1 | |
| Record name | Benzenamine, N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5882-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N,N-diethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, N,N-diethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Diethylaniline hydrochloride in analytical chemistry, specifically in cholesterol measurement?
A1: this compound acts as a chromogenic reagent in enzymatic assays for total cholesterol determination. [, ] It reacts with hydrogen peroxide, a byproduct of the enzymatic cholesterol oxidation, to form a quinoneimine dye. This dye absorbs light at a specific wavelength (553 nm), allowing for the quantitative measurement of cholesterol concentration. [, ]
Q2: How does this compound contribute to the synthesis of pharmaceutical intermediates?
A2: this compound is a crucial component in the preparation of N,N-diethylaniline borane (DEANB), an efficient reducing agent. [] When combined with (S)-α,α-diphenylprolinol, it forms an oxazaborolidine catalyst. This catalyst, in conjunction with DEANB, enables the asymmetric reduction of ketones, leading to the synthesis of enantiopure pharmaceutical intermediates, as exemplified by the production of dapoxetine. []
Q3: Can you elaborate on the reaction mechanism involving this compound in the synthesis of 5-alkylcytidines?
A3: While this compound itself doesn't directly participate in the later stages of 5-alkylcytidine synthesis, it plays a crucial role in the initial step. [] It facilitates the conversion of 5-alkylbarbituric acids to 5-alkyl-2,4,6-trichloropyrimidines by phosphoryl chloride. This transformation is essential for constructing the pyrimidine ring system, a core structural component of 5-alkylcytidines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


